molecular formula C26H24N4O3 B15011354 4,4'-[(5-methylfuran-2-yl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

4,4'-[(5-methylfuran-2-yl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

Cat. No.: B15011354
M. Wt: 440.5 g/mol
InChI Key: NFIBXZLLMXOARD-UHFFFAOYSA-N
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Description

4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(5-METHYLFURAN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes multiple aromatic rings and hydroxyl groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(5-METHYLFURAN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL typically involves multi-step reactions. One common method includes the condensation of β-naphthol, aldehyde, and 1H-pyrazol-5(4H)-one using ammonium acetate as a catalyst in ethanol . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(5-METHYLFURAN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Aromatic substitution reactions can occur, introducing different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens, nitro groups, or other functional groups into the aromatic rings.

Scientific Research Applications

4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(5-METHYLFURAN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(5-METHYLFURAN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and aromatic groups allow it to form hydrogen bonds and π-π interactions with various biomolecules, influencing their function and activity. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(5-METHYLFURAN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL apart from similar compounds is its unique combination of hydroxyl and furan groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C26H24N4O3

Molecular Weight

440.5 g/mol

IUPAC Name

5-methyl-4-[(5-methylfuran-2-yl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C26H24N4O3/c1-16-14-15-21(33-16)24(22-17(2)27-29(25(22)31)19-10-6-4-7-11-19)23-18(3)28-30(26(23)32)20-12-8-5-9-13-20/h4-15,24,27-28H,1-3H3

InChI Key

NFIBXZLLMXOARD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C

Origin of Product

United States

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